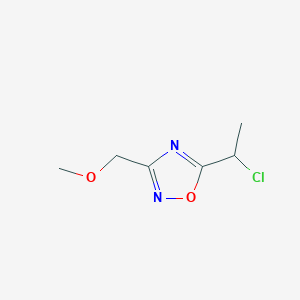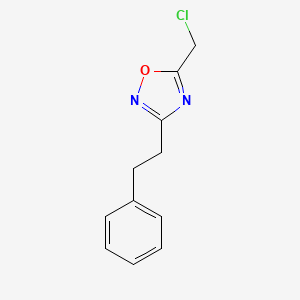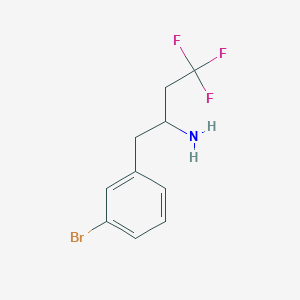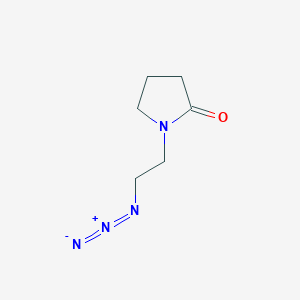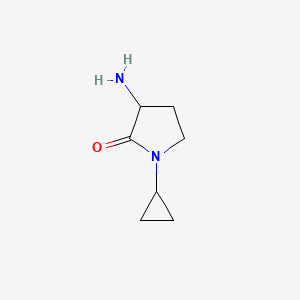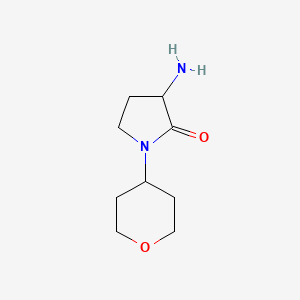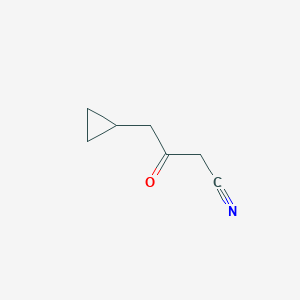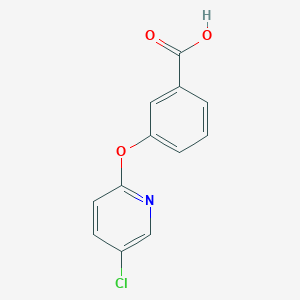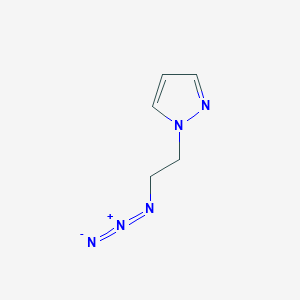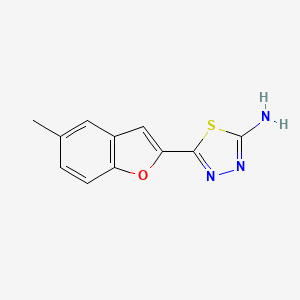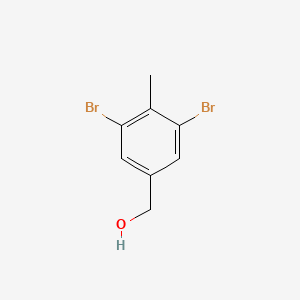
(3,5-Dibromo-4-methylphenyl)methanol
概要
説明
“(3,5-Dibromo-4-methylphenyl)methanol” is a chemical compound with the molecular formula C8H8Br2O and a molecular weight of 279.96 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “(3,5-Dibromo-4-methylphenyl)methanol” involves the use of Dess-Martin periodane in dichloromethane at 22°C for 3 hours . The starting material is fully consumed, and the reaction mixture is purified by silica gel chromatography to provide the product .Molecular Structure Analysis
The InChI code for “(3,5-Dibromo-4-methylphenyl)methanol” is 1S/C8H8Br2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3,5-Dibromo-4-methylphenyl)methanol” is a solid at room temperature . It has a molecular weight of 279.96 . More specific physical and chemical properties such as boiling point, density, etc., are not provided in the search results.科学的研究の応用
Biological Conversion and Methanol Utilization
Methanol serves as an attractive substrate for the biological production of chemicals and fuels due to its potential for being synthesized from renewable resources. Notably, efforts in engineering Escherichia coli to convert methanol into metabolites like succinate, malate, and the flavanone naringenin demonstrate the feasibility of using methanol for the biosynthesis of specialty chemicals. This application underscores the conversion of methanol into biomass components and the integration of methanol assimilation pathways in non-native hosts for chemical production (Whitaker et al., 2017).
Methanol in Membrane Dynamics
In studies related to biological and synthetic membranes, methanol is identified as influencing lipid dynamics significantly. For instance, its impact on the acceleration of lipid transfer and flip-flop kinetics in membrane structures is noteworthy. These findings are crucial for understanding the role of solvents like methanol in the structural and functional dynamics of biological membranes (Nguyen et al., 2019).
Catalytic Reactions and Chemical Synthesis
Methanol is extensively used as a reagent and solvent in catalytic reactions for the synthesis of various chemicals. Its role as a hydrogen source and C1 synthon is particularly highlighted in selective N-methylation of amines and transfer hydrogenation of nitroarenes, leading to the production of valuable pharmaceutical intermediates and fine chemicals. These applications leverage methanol's reactivity in the presence of catalysts like RuCl3 to facilitate efficient synthetic pathways (Sarki et al., 2021).
Methanol in Energy Conversion
The role of methanol in enhancing the efficiency of polymer solar cells through solvent treatment is another significant application. Methanol treatment leads to improvements in charge-transport properties and charge extraction, contributing to the overall efficiency of solar energy conversion devices. This application underscores the versatility of methanol in enhancing renewable energy technologies (Zhou et al., 2013).
Methanol as a Feedstock for Methylotrophic Bacteria
The use of methanol as a carbon source for methylotrophic bacteria like Methylobacterium extorquens is an area of active research. These bacteria can convert methanol into value-added products, leveraging the metabolic pathways unique to methylotrophs. The extensive study of M. extorquens metabolism and the development of genetic engineering tools for this bacterium highlight the potential of methanol in biotechnological applications aimed at sustainable chemical production (Ochsner et al., 2014).
Safety And Hazards
特性
IUPAC Name |
(3,5-dibromo-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJGYASYCYJUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dibromo-4-methylphenyl)methanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)
